Monatepil Monatepil Monatepil is a dibenzothiepine.
Brand Name: Vulcanchem
CAS No.: 103377-41-9
VCID: VC20741596
InChI: InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
SMILES: C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Molecular Formula: C28H30FN3OS
Molecular Weight: 475.6 g/mol

Monatepil

CAS No.: 103377-41-9

Cat. No.: VC20741596

Molecular Formula: C28H30FN3OS

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Monatepil - 103377-41-9

CAS No. 103377-41-9
Molecular Formula C28H30FN3OS
Molecular Weight 475.6 g/mol
IUPAC Name N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Standard InChI InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
Standard InChI Key WFNRNNUZFPVBSM-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Canonical SMILES C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F

Chemical Structure and Properties

Monatepil, chemically identified as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, possesses a unique molecular architecture that underpins its dual pharmacological action. The compound exists as a racemic mixture and is often formulated as the maleate salt for pharmaceutical applications.

Physical and Chemical Characteristics

Monatepil exhibits several notable physical and chemical properties that influence its pharmacological behavior:

ParameterValue
Molecular FormulaC28H30FN3OS
Molecular Weight475.621 g/mol
StereochemistryRacemic
Defined Stereocenters0/1
Charge0

The molecular structure features a complex arrangement including a dihydrodibenzothiepin core, a piperazine ring substituted with a para-fluorophenyl group, and a butanamide linker that connects these functional moieties. This specific structural arrangement is critical for its interaction with both calcium channels and adrenergic receptors.

Synthesis Pathway

The synthesis of monatepil was first disclosed in patents filed by Dainippon Pharmaceutical (now Sumitomo Pharma Co., Ltd.). The synthetic route involves a multi-step process with carefully controlled reaction conditions.

Key Synthetic Steps

The synthesis begins with dihydrodibenzothiepin (1) as the starting material. The amino group of this compound undergoes reaction with the acid chloride of 4-chlorobutyric acid to produce an intermediate amide (3). The final step involves alkylation of para-fluorophenylpiperazine (4) with this amide intermediate to yield monatepil. This synthesis emphasizes the importance of controlling reaction conditions such as temperature, pressure, and solvent selection to achieve optimal yields and purity of the final compound.

Mechanism of Action

Monatepil represents a pharmaceutical innovation through its dual mechanism of action, which provides complementary pathways for blood pressure reduction.

Calcium Channel Blockade

Like conventional calcium antagonists, monatepil inhibits the influx of extracellular Ca²⁺ through voltage-dependent calcium channels. This action results in relaxation of vascular smooth muscle, leading to vasodilation and subsequent reduction in peripheral vascular resistance. The calcium channel blocking activity contributes significantly to the compound's antiatherosclerotic properties observed in experimental models.

α1-Adrenergic Receptor Antagonism

Concurrent with its calcium channel blocking activity, monatepil acts as an antagonist at α1-adrenergic receptors. This antagonism prevents catecholamine-induced vasoconstriction, further enhancing the vasodilatory effect and blood pressure reduction. The α1-receptor blocking component is particularly important as it contributes to the favorable effects on plasma lipid metabolism observed with monatepil treatment.

Pharmacological Properties

Pharmacodynamics

Monatepil demonstrates several distinctive pharmacodynamic characteristics that differentiate it from pure calcium channel blockers or α1-antagonists:

  • Slow onset of action compared to conventional antihypertensives

  • Long-lasting antihypertensive effect in experimental animal models

  • Enhancement of low-density lipoprotein receptor activity

  • Significant increase in LDL receptor mRNA levels in human skin fibroblasts at therapeutic concentrations

These combined properties result in sustained blood pressure control with the additional benefit of favorable effects on lipid profiles.

Clinical Studies

Efficacy in Hypertension Management

A multicenter, open-label trial conducted in Japan evaluated the efficacy, safety, and optimal dosing of monatepil both as monotherapy and in combination with other antihypertensive agents. The study enrolled patients with essential hypertension who were either treatment-naïve or refractory to conventional antihypertensive treatments.

Treatment RegimenBaseline BP (mmHg)Post-Treatment BP (mmHg)Reduction (mmHg)
Monatepil Monotherapy168±8/100±6142±9/85±726/15
Monatepil + ACE Inhibitors171±11/102±6141±9/84±630/18
Monatepil + Beta-Blockers175±13/102±7153±21/91±922/11

The response rates (defined as mean BP decrease ≥13 mmHg) were 80.4% for monotherapy, 78.1% for combination with ACE inhibitors, and 51.6% for combination with beta-blockers, demonstrating substantial clinical efficacy across different treatment regimens.

Comparative Effects on Metabolic Parameters

A randomized, open-label, multicenter study involving 86 patients with mild-to-moderate hypertension compared monatepil with nitrendipine, another calcium channel blocker. The study specifically examined effects on lipoprotein and carbohydrate metabolism over a 12-week treatment period.

ParameterMonatepil EffectNitrendipine Effect
Blood PressureSignificant decreaseSignificant decrease
Heart RateNo significant changeNo significant change
Total CholesterolSignificant decreaseNo significant change
LDL CholesterolSignificant decreaseNo significant change
LDL/HDL RatioSignificant decreaseNo significant change
Apolipoprotein BSignificant decreaseNo significant change
HbA1c LevelsSignificant decreaseNo significant change
Lipoprotein(a)Significant decreaseNo significant change
HDL CholesterolNo significant changeNo significant change
Apolipoprotein AINo significant changeNo significant change
Apolipoprotein ENo significant changeNo significant change
C-peptideNo significant changeSignificant decrease

These results highlight monatepil's unique metabolic profile compared to conventional calcium channel blockers, suggesting potential benefits beyond blood pressure control.

Therapeutic Applications

Primary Indication: Hypertension

Monatepil has been primarily developed and studied for the treatment of essential hypertension. Its dual mechanism of action makes it particularly suitable for patients with concomitant dyslipidemia or metabolic abnormalities, where conventional antihypertensive agents might have less favorable or neutral effects.

Dosage and Administration

Clinical studies have established effective dosing regimens for monatepil in different treatment scenarios:

  • For monotherapy: Initial dose of 30 mg/day, with potential titration up to 60 mg/day based on blood pressure response

  • For combination therapy with ACE inhibitors or beta-blockers: Initial dose of 15 mg/day, with titration up to 60 mg/day as needed

The compound demonstrates a slow onset of action with sustained antihypertensive effects, allowing for once-daily dosing in clinical practice.

Monatepil, also referenced in research literature as AJ-2615, was developed by Sumitomo Pharma Co., Ltd. (formerly Dainippon Pharmaceutical Co., Ltd.). Despite promising clinical results, it appears that the compound's highest development phase is listed as "Discontinued" in current pharmaceutical databases. The specific reasons for discontinuation are not clearly stated in the available research literature.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator